N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl}methyl)benzamide
Description
The compound N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl}methyl)benzamide features a hybrid heterocyclic scaffold combining 1,3,4-thiadiazole and 1,2,4-triazole rings. Key structural attributes include:
- A 1,3,4-thiadiazole core substituted with an ethylsulfanyl group at position 3.
- A carbamoylmethylsulfanyl linker bridging the thiadiazole to a 4-(2-methoxyphenyl)-4H-1,2,4-triazole moiety.
- A benzamide group attached via a methylene group to the triazole ring.
Properties
IUPAC Name |
N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O3S3/c1-3-34-23-29-27-21(36-23)25-19(31)14-35-22-28-26-18(13-24-20(32)15-9-5-4-6-10-15)30(22)16-11-7-8-12-17(16)33-2/h4-12H,3,13-14H2,1-2H3,(H,24,32)(H,25,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDNHTCQWHZIAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3OC)CNC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl}methyl)benzamide typically involves multiple steps. The process begins with the preparation of the thiadiazole and triazole intermediates, followed by their coupling with benzamide. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Advanced techniques like microwave-assisted synthesis and flow chemistry can be employed to enhance reaction rates and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl}methyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl}methyl)benzamide have shown effectiveness against various bacterial strains. A study demonstrated that certain thiadiazole derivatives displayed antibacterial activity against pathogens such as Xanthomonas oryzae and Fusarium graminearum, with inhibition rates significantly higher than traditional bactericides .
Antifungal Activity
The compound has also been evaluated for antifungal properties. Thiadiazole derivatives have been reported to inhibit the growth of fungi responsible for plant diseases. This makes them valuable in agricultural applications as potential fungicides .
Antitumor Activity
Emerging research suggests that this compound may possess antitumor properties. Thiadiazole derivatives have been synthesized and tested against various cancer cell lines, showing promising results in inhibiting tumor growth. For example, certain derivatives exhibited IC50 values lower than those of standard chemotherapeutic agents like cisplatin .
Pharmaceutical Applications
The unique structural features of this compound position it as a candidate for drug development. Its ability to interact with biological targets can be harnessed for the creation of new therapeutic agents aimed at treating infections and cancers.
Agricultural Applications
Due to its antimicrobial and antifungal activities, this compound can be explored as a natural pesticide or fungicide. The increasing resistance of pathogens to conventional chemicals necessitates the development of new agents derived from natural products or novel synthetic compounds like thiadiazoles.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl}methyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Modifications
a) Thiadiazole Derivatives
N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide ():
- Simpler structure with a thiadiazole ring linked to a 2-methylbenzamide group.
- Molecular weight: 279.38 g/mol, compared to the target compound’s higher weight due to additional triazole and methoxyphenyl groups.
- Lacks the sulfanyl-carbamoyl linker and triazole moiety, likely reducing steric complexity and metabolic stability .
- N-[5-((4-Chlorophenyl)methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide (): Features a 4-chlorobenzylsulfanyl group and dimethylsulfamoylbenzamide.
b) Triazole-Thiadiazole Hybrids
Substituent Effects on Physicochemical Properties
*LogP values estimated using fragment-based methods.
- Polarity : The target compound’s methoxyphenyl group increases hydrophobicity, while the carbamoyl linker may enhance hydrogen-bonding capacity.
- Solubility : Bulky substituents (e.g., 2-methoxyphenyl) likely reduce aqueous solubility compared to smaller analogs like ’s compound.
b) Comparison with ’s Methods
Biological Activity
N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl}methyl)benzamide is a complex organic compound that integrates various pharmacologically active moieties. Its structure suggests potential biological activities due to the presence of the thiadiazole and triazole rings, which are known for their diverse therapeutic properties.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C₁₅H₁₈N₄O₃S₃
- Molecular Weight : 398.52 g/mol
- CAS Number : 394233-07-9
The structural complexity includes multiple functional groups that contribute to its biological activity. The presence of the thiadiazole ring is particularly noteworthy as it has been associated with antimicrobial and anticancer properties in various derivatives.
Antimicrobial Activity
Compounds containing the 1,3,4-thiadiazole moiety have been extensively studied for their antimicrobial properties. Research indicates that derivatives of this class exhibit significant activity against a range of pathogens:
- Gram-positive Bacteria : Compounds similar to N-benzamide derivatives have shown effectiveness against Staphylococcus aureus and Bacillus subtilis.
- Gram-negative Bacteria : Activity against Escherichia coli has also been reported, although typically lower than that against Gram-positive strains .
A study highlighted that modifications on the thiadiazole ring can enhance antibacterial efficacy; for instance, halogen substitutions often increase potency against specific bacterial strains .
Antifungal Activity
The compound's antifungal potential has been explored in various studies. For example, derivatives with phenolic substituents demonstrated significant inhibition against fungi such as Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) ranging from 32 to 42 µg/mL .
Anticancer Activity
This compound has shown promising anticancer properties in vitro. Studies have reported:
- Cytotoxicity : The compound exhibited IC50 values ranging from 0.74 to 10 µg/mL against various cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer) cells .
The structure–activity relationship (SAR) analysis indicates that substituents on the thiadiazole and triazole rings significantly influence cytotoxicity. Electron-donating groups tend to enhance activity .
Case Study 1: Antimicrobial Efficacy
In a comparative study of thiadiazole derivatives, N-benzamide compounds were synthesized and tested for antimicrobial activity. The results indicated that compounds with electron-withdrawing groups on the phenyl ring showed enhanced activity against both Gram-positive and Gram-negative bacteria. The study concluded that structural modifications could lead to new antibiotics with improved efficacy .
Case Study 2: Anticancer Properties
A series of thiadiazole derivatives were evaluated for their anticancer effects using several human cancer cell lines. The most active compound demonstrated an IC50 of 3.29 µg/mL against HCT116 cells. Molecular docking studies suggested that these compounds interact effectively with tubulin, inhibiting cell proliferation through microtubule stabilization mechanisms .
Summary Table of Biological Activities
Q & A
Q. What are the standard synthetic routes for this compound, and how can intermediates be characterized?
The synthesis of this compound likely involves multi-step reactions, including:
- Esterification of precursor acids (e.g., 4-chlorobenzoic acid) to form intermediates like methyl esters.
- Hydrazination to convert esters to hydrazides, followed by cyclization with agents like cyanogen bromide to form thiadiazole or triazole rings.
- Coupling reactions (e.g., between amines and acyl chlorides) to assemble the final structure.
Intermediates are characterized using FT-IR (to confirm functional groups like carbamoyl or sulfanyl), 1H/13C NMR (to verify regioselectivity), and mass spectrometry (to confirm molecular weight). For example, IR peaks at ~1650 cm⁻¹ indicate carbonyl groups, while NMR signals at δ 2.5–3.5 ppm confirm sulfanyl moieties .
Q. What spectroscopic methods are critical for structural elucidation?
- 1H NMR : Resolves substituent positions on aromatic rings (e.g., 2-methoxyphenyl protons at δ 3.8–4.0 ppm for OCH₃) and methylene bridges (δ 4.5–5.0 ppm).
- X-ray crystallography : Provides absolute configuration, as seen in similar triazole-thiadiazole hybrids (e.g., bond angles and dihedral angles for steric effects) .
- Elemental analysis : Validates C, H, N, S content against theoretical values (e.g., deviations <0.3% confirm purity) .
Q. How is preliminary biological activity screened?
- Antimicrobial assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to controls like ampicillin .
- Cytotoxicity testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values, with dose-response curves highlighting potency .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be optimized for enhanced bioactivity?
- Substituent variation : Replace the 2-methoxyphenyl group with electron-withdrawing groups (e.g., -NO₂) to enhance antimicrobial activity, as seen in oxadiazole analogs .
- Sulfanyl chain modification : Introduce longer alkyl chains (e.g., propylsulfanyl) to improve lipophilicity and membrane penetration, measured via logP calculations .
- Triazole-thiadiazole hybridization : Compare activity with 1,3,4-oxadiazole derivatives to assess ring electronegativity effects on target binding .
Q. What experimental strategies resolve contradictory data in enzyme inhibition studies?
- Kinetic assays : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. For example, if conflicting IC₅₀ values arise, test varying substrate concentrations to identify inhibition mode .
- Docking simulations : Validate results by modeling interactions with enzymes (e.g., dihydrofolate reductase) using software like AutoDock, focusing on hydrogen bonds with carbamoyl groups and π-π stacking with aromatic rings .
Q. How can stability under physiological conditions be evaluated?
- pH-dependent degradation : Incubate the compound in buffers (pH 1.2–7.4) and analyze via HPLC to track degradation products (e.g., hydrolysis of the benzamide group at acidic pH) .
- Thermal stability : Use DSC/TGA to determine melting points and decomposition thresholds (>200°C suggests suitability for high-temperature formulations) .
Q. What computational tools predict drug-likeness and ADMET properties?
- SwissADME : Predicts bioavailability radar scores, emphasizing GI absorption (high for logP ~3) and P-gp substrate risks.
- Protox II : Evaluates toxicity endpoints (e.g., LD₅₀) based on structural alerts like sulfanyl groups, which may require masking via prodrug strategies .
Methodological Challenges
Q. How to address low yields in coupling reactions during synthesis?
- Optimize reaction conditions : Use anhydrous THF with NaH as a base to minimize hydrolysis, and increase coupling reagent equivalents (e.g., 1.2–1.5 eq of acyl chloride) .
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes while improving regioselectivity, as demonstrated for triazole-thiadiazole systems .
Q. What techniques confirm the absence of toxic byproducts?
- LC-MS/MS : Detect trace impurities (e.g., unreacted cyanogen bromide residues) with MRM transitions specific to hazardous ions .
- Ames test : Screen for mutagenicity using S. typhimurium strains TA98/TA100, ensuring <2-fold revertant colony counts vs. controls .
Emerging Research Directions
Q. Can this compound act as a ligand in metal coordination chemistry?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
